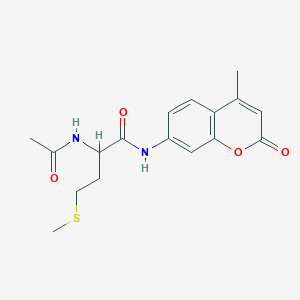

(S)-2-Acetamido-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide

説明

(S)-2-Acetamido-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide is a coumarin-based derivative characterized by a 4-methyl-2-oxo-2H-chromen-7-yl core linked to an (S)-configured acetamido-methylthio butanamide side chain. The compound’s structural uniqueness arises from the methylthio (-SMe) and acetamido (-NHCOCH₃) substituents, which influence its physicochemical properties, such as lipophilicity and metabolic stability. Coumarin derivatives are widely studied for their biological activities, including anticoagulant, antimicrobial, and anticancer effects .

特性

IUPAC Name |

2-acetamido-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-10-8-16(21)23-15-9-12(4-5-13(10)15)19-17(22)14(6-7-24-3)18-11(2)20/h4-5,8-9,14H,6-7H2,1-3H3,(H,18,20)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRSOUHHRUJURD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Acetamido-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.

Introduction of the Acetamido Group: The acetamido group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base.

Attachment of the Methylthio-Substituted Butanamide Chain: This step involves the coupling of the chromen-2-one moiety with a methylthio-substituted butanamide precursor, typically through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

(S)-2-Acetamido-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the chromen-2-one moiety to dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the acetamido or methylthio groups, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, amines, DMF (dimethylformamide).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydro derivatives of chromen-2-one.

Substitution: Alkylated or aminated derivatives.

科学的研究の応用

(S)-2-Acetamido-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of novel materials and chemical processes.

作用機序

The mechanism of action of (S)-2-Acetamido-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide involves its interaction with specific molecular targets. The chromen-2-one moiety can interact with enzymes and proteins, potentially inhibiting their activity. The acetamido and methylthio groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and application.

類似化合物との比較

(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide

- Substituents : Chloro (-Cl) and phenyl (-C₆H₅) groups.

- Synthesis : Prepared via a straightforward condensation reaction between 4-methyl-2-oxo-2H-chromen-7-amine and 2-chloro-2-phenylacetyl chloride, yielding a hybrid molecule without reported yield data .

- Properties: The electron-withdrawing chloro group may enhance reactivity compared to the methylthio group in the target compound.

2-{2-Oxo-7-[(4-oxo-2-phenylthiazolidin-3-ylcarbamoyl)-methoxy]-2H-chromen-4-yl}-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide (5a)

- Substituents: Thiazolidinone rings and methoxy (-OCH₃) linkages.

- Synthesis: Synthesized in 40% yield via multi-step reactions involving coumarin functionalization and thiazolidinone ring formation. Structural confirmation was achieved through IR, NMR, and elemental analysis .

- Properties: Thiazolidinone moieties are associated with antimicrobial and anti-inflammatory activities. The compound’s dual thiazolidinone rings may enhance hydrogen-bonding interactions with biological targets.

4-[(4-Methoxybenzyl)amino]-3-nitro-2H-chromen-2-one

- Substituents: Nitro (-NO₂) and 4-methoxybenzylamino (-NHCH₂C₆H₄OMe) groups.

- Synthesis : Achieved in 78% yield by reacting 4-chloro-3-nitrocoumarin with (4-methoxyphenyl)methanamine in ethyl acetate with triethylamine .

Comparative Analysis of Key Features

Substituent Impact on Reactivity and Bioactivity

- Methylthio vs.

- Thiazolidinone vs. Acetamido: Thiazolidinone-containing derivatives (e.g., 5a) exhibit distinct bioactivity profiles due to their heterocyclic structure, whereas the acetamido group in the target compound may favor hydrogen-bonding interactions.

- Nitro Group : The nitro substituent in ’s compound introduces strong electron-withdrawing effects, which could be leveraged in prodrug design or targeted covalent inhibition strategies.

生物活性

(S)-2-Acetamido-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide is a complex organic compound belonging to the chromen-2-one derivative class. Its unique structure, which includes an acetamido group, a chromen-2-one moiety, and a methylthio-substituted butanamide chain, contributes to its significant biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in medicinal chemistry and biochemistry.

1. Antioxidant Activity

Research indicates that compounds containing chromen-2-one moieties exhibit notable antioxidant properties. The presence of the methylthio group in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

2. Anti-inflammatory Effects

Studies have shown that derivatives of chromen-2-one can inhibit inflammatory pathways. This compound may modulate pro-inflammatory cytokines, providing a therapeutic avenue for treating inflammatory diseases.

3. Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes. Specifically, it may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibition of these enzymes could lead to reduced pain and inflammation.

Case Studies

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound demonstrated significant scavenging activity, comparable to established antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on macrophage cell lines treated with this compound showed a marked decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in managing chronic inflammatory conditions.

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (S)-2-Acetamido-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide?

- Answer : The compound can be synthesized via multi-step organic reactions. Key steps include:

- Coupling the 4-methyl-2-oxo-2H-chromen-7-yl amine with a protected (S)-2-acetamido-4-(methylthio)butanoic acid derivative using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and structural confirmation using single-crystal X-ray diffraction (as demonstrated for structurally similar coumarin derivatives) .

Q. How can the stereochemical purity of the (S)-configured acetamido group be verified?

- Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and a mobile phase of hexane/isopropanol (90:10 v/v). Compare retention times with racemic or enantiopure standards. Circular dichroism (CD) spectroscopy can further confirm optical activity .

Q. What safety protocols are critical when handling this compound in the lab?

- Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to its skin/eye irritation and potential carcinogenicity .

- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents, as it may release toxic gases (e.g., H₂S) upon decomposition .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

- Answer :

- Perform systematic solubility studies using dynamic light scattering (DLS) to assess aggregation behavior.

- Compare results across solvents (e.g., DMSO, acetonitrile, aqueous buffers) at varying pH (4–9). Contradictions may arise from polymorphic forms or hydrate formation, which can be characterized via powder X-ray diffraction (PXRD) .

Q. What experimental strategies are effective for studying its potential enzyme inhibition activity?

- Answer :

- Enzyme assays : Use fluorogenic or chromogenic substrates (e.g., para-nitrophenyl derivatives) to monitor inhibition of target enzymes (e.g., serine proteases or kinases) at 37°C in Tris-HCl buffer (pH 7.4).

- Dose-response curves : Test concentrations from 1 nM to 100 µM. Fit data to the Hill equation to calculate IC₅₀ values. Validate results with molecular docking simulations (e.g., AutoDock Vina) to identify binding interactions with active sites .

Q. How can environmental degradation pathways of this compound be modeled?

- Answer :

- Hydrolysis studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS/MS and identify products (e.g., thiomethyl cleavage yielding 4-mercaptobutanoic acid derivatives).

- Photolysis : Expose to UV light (254 nm) in aqueous solutions; quantify degradation kinetics using HPLC-UV .

Data Analysis and Optimization

Q. What statistical approaches are suitable for optimizing reaction yields?

- Answer :

- Apply design of experiments (DoE), such as a central composite design, to evaluate factors like temperature, catalyst loading, and solvent polarity.

- Analyze via response surface methodology (RSM) to identify optimal conditions. Validate predictions with confirmatory runs .

Q. How should researchers address discrepancies in biological activity data across cell lines?

- Answer :

- Normalize activity data to cell viability (via MTT assays) to rule out cytotoxicity artifacts.

- Use paired t-tests or ANOVA to assess significance. Cross-validate with gene expression profiling (e.g., RNA-seq) to identify cell-specific metabolic pathways influencing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。